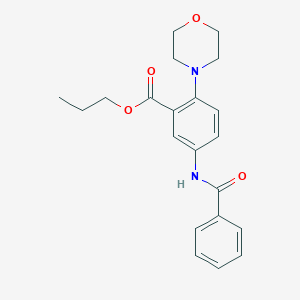
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate, also known as PBMB, is a chemical compound that has been widely used in scientific research applications. PBMB is a benzamide derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is not fully understood, but it is believed to work through multiple pathways. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases, which are involved in cancer growth and inflammation. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to modulate various signaling pathways, including the NF-kB and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to have various biochemical and physiological effects. In cancer cells, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate induces apoptosis, inhibits cell migration and invasion, and disrupts the microtubule network. In inflammatory cells, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate inhibits the production of inflammatory cytokines and reduces oxidative stress. In neuronal cells, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate inhibits the aggregation of amyloid-beta peptides and protects dopaminergic neurons.
実験室実験の利点と制限
One of the main advantages of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is its versatility in scientific research applications. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to have promising results in various areas of research, including cancer, inflammation, and neurological disorders. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab.
However, there are also some limitations to working with Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate. One limitation is its solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully known.
将来の方向性
There are several future directions for research on Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate. One area of research is to further investigate its potential use in cancer treatment. Specifically, researchers could explore the use of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Another area of research is to investigate the potential use of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, researchers could explore the use of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate in other areas of research, such as immunology and infectious diseases.
Conclusion:
In conclusion, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is a versatile chemical compound that has shown promising results in various scientific research applications. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been extensively studied in the areas of cancer, inflammation, and neurological disorders, and has been shown to have multiple mechanisms of action. While there are some limitations to working with Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate, its potential use in clinical settings warrants further investigation.
合成法
The synthesis of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with propionyl chloride and benzoyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature for several hours, and the resulting product is purified through recrystallization. The yield of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is typically around 70-80%.
科学的研究の応用
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been extensively studied in various scientific research applications. One of the most promising areas of research is cancer treatment. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Another area of research where Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has shown promising results is in the treatment of inflammation. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a key role in the inflammatory response. By inhibiting the production of these cytokines, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate can reduce inflammation and associated symptoms.
Finally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to protect dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
特性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
propyl 5-benzamido-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O4/c1-2-12-27-21(25)18-15-17(22-20(24)16-6-4-3-5-7-16)8-9-19(18)23-10-13-26-14-11-23/h3-9,15H,2,10-14H2,1H3,(H,22,24) |
InChIキー |
DCBQBEMWGCZTRL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
正規SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250833.png)
![Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B250835.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250836.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B250840.png)

![Methyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250842.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B250844.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250845.png)
![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B250846.png)
![Methyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250847.png)
![Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250852.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B250853.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B250854.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B250855.png)